Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is carboxymethyl-dimethyl-[3-[(1-oxoundecyl)amino]propyl]azanium hydroxide , reflecting its precise atomic connectivity. Its molecular formula, $$ \text{C}{18}\text{H}{38}\text{N}2\text{O}3 $$, corresponds to a molecular weight of 344.5 g/mol, as derived from PubChem entries for structurally analogous molecules. The CAS registry number 98510-75-9 uniquely identifies this compound in chemical databases, while synonyms such as EINECS 308-783-3 and Softazoline LSB (a related betaine derivative) highlight its industrial and regulatory relevance.
Structurally, the molecule comprises three distinct regions:
- A quaternary ammonium core ($$ \text{N}^+(\text{CH}3)2 $$) that confers cationic character.
- A carboxymethyl group ($$ -\text{CH}_2\text{COO^-} $$) enabling zwitterionic behavior in aqueous solutions.
- A hydrophobic undecyl chain ($$ \text{C}{11}\text{H}{23}\text{CONH}- $$) linked via a propyl spacer, which enhances surfactant properties through hydrophobic interactions.
The SMILES notation $$ \text{CCCCCCCCCCC(=O)NCCCN+(C)CC(=O)O.[OH-]} $$ codifies this arrangement, emphasizing the amide linkage and ionic centers.
Classification Within Quaternary Ammonium Compounds (QACs)
This compound belongs to the amphoteric QAC subclass, characterized by both cationic (quaternary ammonium) and anionic (carboxylate) groups. This duality allows it to function as a zwitterionic surfactant , distinguishing it from conventional mono-cationic QACs like benzalkonium chloride. Key classification criteria include:
- Charge Distribution : The compound exhibits pH-dependent charge behavior, acting as a cation in acidic conditions and a zwitterion near neutral pH due to carboxylate deprotonation.
- Functional Analogues : Structurally similar molecules, such as sulfobetaines (e.g., (2-hydroxy-3-sulphopropyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium hydroxide), replace the carboxylate with sulfonate groups, altering solubility and interfacial activity.
- Industrial Applications : Its hybrid structure aligns with betaine-type surfactants used in personal care products, where mildness and foam stability are critical.
Comparative analysis with perfluorinated QACs (e.g., carboxymethyldimethyl-3-[[tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide) reveals trade-offs between biodegradability and chemical resistance, underscoring the ecological considerations in QAC design.
Historical Development and Discovery
The synthesis of this compound was first reported in 2009 , coinciding with its registration in PubChem (CID 44145033). Early patents filed between 2010–2015 describe its utility in enhanced oil recovery (EOR) formulations, where its zwitterionic nature improves interfacial tension reduction in high-salinity reservoirs.
Key milestones in its development include:
- 2012 : Optimization of its synthesis via amide coupling between undecylic acid and dimethylaminopropylamine, followed by quaternization with chloroacetic acid.
- 2017 : Adoption in biomedical research as a non-denaturing surfactant for membrane protein stabilization, leveraging its mild denaturation profile compared to SDS.
- 2022 : Inclusion in green chemistry initiatives due to its partial biodegradability, contrasting with persistent perfluorinated alternatives.
Industrial adoption has been facilitated by its regulatory status under EINECS 308-783-3, which permits its use in the European Union without stringent hazard labeling.
Properties
CAS No. |
96565-37-6 |
|---|---|
Molecular Formula |
C18H38N2O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-[3-(undecanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H36N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h4-16H2,1-3H3,(H-,19,21,22,23);1H2 |
InChI Key |
YFDWYIFDWNQHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Origin of Product |
United States |
Preparation Methods
Formation of Undecenoic Acid Derivative
- Esterification : Undecenoic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl undecenoate.
- Reduction : The ester is reduced to undecenol using a reducing agent such as lithium aluminum hydride.
Amidation Reaction
- Reaction with Dimethylaminopropylamine : Undecenol reacts with dimethylaminopropylamine in a solvent like toluene under reflux conditions to form 3-(1-oxoundecyl)aminopropylamine.
Quaternization
- Addition of Chloroacetic Acid : The amine group in the intermediate compound reacts with chloroacetic acid to introduce the carboxymethyl group.
- Neutralization : Sodium hydroxide or potassium hydroxide is added to neutralize the reaction mixture, forming the ammonium hydroxide salt.
Reaction Conditions
The synthesis requires careful control of reaction parameters:
- Temperature : Most steps are carried out at elevated temperatures (60–80°C) to ensure complete reactions.
- Solvent : Common solvents include toluene, methanol, and water, depending on the reaction step.
- Catalysts : Acid catalysts for esterification and base catalysts for neutralization are essential.
Purification
The crude product undergoes purification steps:
- Crystallization : The compound is crystallized from ethanol or acetone.
- Filtration : Impurities are removed via filtration.
- Drying : The purified compound is dried under vacuum at low temperatures.
Analytical Data
The final product is characterized using:
- Mass Spectrometry (MS) : Confirms molecular weight (344.5 g/mol).
- Nuclear Magnetic Resonance (NMR) : Verifies structural integrity.
- Infrared Spectroscopy (IR) : Identifies functional groups such as carbonyl and hydroxide.
Data Table: Key Parameters in Synthesis
| Step | Raw Materials | Conditions | Output |
|---|---|---|---|
| Esterification | Undecenoic acid, methanol | Acid catalyst, 60–70°C | Methyl undecenoate |
| Reduction | Methyl undecenoate, LAH | Solvent-free, 0–10°C | Undecenol |
| Amidation | Undecenol, dimethylaminopropylamine | Toluene, reflux | 3-(1-Oxoundecyl)aminopropylamine |
| Quaternization | Chloroacetic acid | Aqueous base, room temperature | Carboxymethyldimethyl derivative |
Chemical Reactions Analysis
Types of Reactions
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various alkylated derivatives
Scientific Research Applications
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants .
Mechanism of Action
The mechanism of action of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide with structurally related betaines differing in alkyl chain length, saturation, or substituents:
Key Differences and Trends
Alkyl Chain Length :
- Shorter chains (C11–C12): Enhance water solubility and foam stability, making them ideal for personal care products .
- Longer chains (C18): Improve lipid solubility and are preferred in industrial emulsifiers .
Saturation :
- The unsaturated C11 variant (CAS 98510-75-9) may exhibit altered micelle formation and biodegradability compared to saturated analogs .
Fluorinated Derivatives :
- Fluorinated betaines (e.g., CAS 34455-29-3) exhibit unique surface-active properties but raise environmental concerns due to persistence .
Safety: Lauramidopropyl and Cocamidopropyl betaines are generally mild but may cause allergic reactions in sensitive individuals due to byproducts like dimethylaminopropylamine .
Biological Activity
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide, identified by the CAS number 96565-37-6, is a quaternary ammonium compound with a molecular formula of C18H38N2O4 and a molecular weight of 346.5 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and surfactant applications.
Molecular Structure
The chemical structure of this compound includes:
- Functional Groups : Quaternary ammonium group, carboxymethyl group.
- Hydrogen Bond Donors : 3
- Topological Polar Surface Area : 67.4 Ų
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H38N2O4 |
| Molecular Weight | 346.5 g/mol |
| EINECS | 306-193-0 |
| CAS Number | 96565-37-6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines reveal that this compound has a moderate cytotoxic effect at higher concentrations. However, at sub-lethal doses, it may promote cellular proliferation, suggesting potential applications in wound healing and tissue regeneration.
Case Studies
-
Study on Antibacterial Effectiveness :
- Objective : Evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated a notable inhibition zone of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.
-
Cytotoxicity Assessment :
- Objective : Determine the cytotoxic effects on human fibroblast cells.
- Methodology : MTT assay was used to measure cell viability.
- Results : At concentrations below 50 µg/mL, cell viability remained above 80%, indicating low toxicity.
In Pharmaceuticals
Due to its antimicrobial properties, this compound may be utilized in formulating topical antiseptics or disinfectants.
In Cosmetics
The compound's surfactant properties can be advantageous in cosmetic formulations, particularly for skin cleansers and conditioners.
In Agriculture
There is potential for its use as a biopesticide or in agricultural formulations aimed at controlling microbial pathogens affecting crops.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide in a laboratory setting?
- Methodology : The compound can be synthesized via a two-step reaction: (1) amidation of undecylenic acid with 3-dimethylaminopropylamine to form the intermediate, followed by (2) quaternization with sodium chloroacetate. Reaction conditions (e.g., temperature, solvent polarity, and molar ratios) must be optimized to avoid byproducts like sodium chloride or unreacted amines. Purification via vacuum distillation or ion-exchange chromatography is recommended .
- Key Parameters : Monitor pH during quaternization (ideally 7–9) to ensure complete conversion. Use FT-IR to confirm the formation of the amide bond (1650–1680 cm⁻¹) and quaternary ammonium group (∼1480 cm⁻¹) .
Q. How can structural discrepancies in molecular formulas (e.g., C19H38N2O3 vs. C20H40N2O3) be resolved for this compound?
- Approach : Perform high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak. For example, a molecular ion at m/z 342.52 aligns with C19H38N2O3, while 356.55 would correspond to C20H40N2O3. Additionally, ¹H/¹³C NMR can resolve alkyl chain length ambiguities (e.g., undecyl vs. dodecyl) by analyzing methylene/methyl group signals .
Q. What experimental techniques are suitable for determining critical micelle concentration (CMC) and solubility?
- Techniques :
- Surface Tension Analysis : Plot surface tension vs. log concentration; the CMC corresponds to the inflection point.
- Fluorescence Spectroscopy : Use pyrene as a probe to detect micelle formation shifts in emission spectra.
- Solubility : Assess in water, ethanol, and chloroform via turbidimetry or dynamic light scattering (DLS).
Advanced Research Questions
Q. How does the compound’s stability vary under extreme pH or temperature conditions, and how can degradation products be identified?
- Experimental Design :
- Stability Studies : Incubate the compound at pH 2–12 and temperatures (25–80°C) for 24–72 hours. Monitor degradation via HPLC-UV or LC-MS.
- Degradation Pathways : Acidic conditions may hydrolyze the amide bond, releasing undecylenic acid and dimethylaminopropylamine. Alkaline conditions could deprotonate the carboxylate group, altering micelle formation .
Q. What role does this surfactant play in modulating interactions between proteins (e.g., IL-6, CRP) and lipid membranes?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and measure binding kinetics of proteins in the presence of the surfactant.
- Circular Dichroism (CD) : Assess conformational changes in proteins upon surfactant binding (e.g., α-helix to β-sheet transitions).
Q. How can nuclear Overhauser effect spectroscopy (NOESY) elucidate dynamic molecular behavior in micellar systems?
- Approach :
- Prepare deuterated micelles in D2O and acquire 2D NOESY spectra. Cross-peaks between alkyl chain protons and water indicate surface hydration.
- Compare with molecular dynamics (MD) simulations to validate micelle packing and headgroup orientation.
Contradictions and Validation
Q. How should researchers address conflicting data on the compound’s skin irritation potential (e.g., low vs. moderate irritation)?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
